3-(Boc-amino)-3-fluoroazetidine 3-(Boc-amino)-3-fluoroazetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788349
InChI: InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-8(9)4-10-5-8/h10H,4-5H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C8H15FN2O2
Molecular Weight: 190.22 g/mol

3-(Boc-amino)-3-fluoroazetidine

CAS No.:

Cat. No.: VC15788349

Molecular Formula: C8H15FN2O2

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Boc-amino)-3-fluoroazetidine -

Specification

Molecular Formula C8H15FN2O2
Molecular Weight 190.22 g/mol
IUPAC Name tert-butyl N-(3-fluoroazetidin-3-yl)carbamate
Standard InChI InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-8(9)4-10-5-8/h10H,4-5H2,1-3H3,(H,11,12)
Standard InChI Key JZRQBMFBYRSCFQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1(CNC1)F

Introduction

Structural Characteristics and Nomenclature

The molecular framework of 3-(Boc-amino)-3-fluoroazetidine consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) substituted at the 3-position with both fluorine and a Boc-protected amino group. The Boc group (tert-butoxycarbonyl) serves to protect the amine during synthetic transformations, enhancing stability and solubility in organic solvents . Key structural features include:

  • Ring strain: The azetidine ring’s small size introduces significant angle strain, which influences reactivity and conformational flexibility .

  • Electronic effects: The electronegative fluorine atom induces dipole moments and alters electron density distribution, potentially stabilizing transition states in chemical reactions .

  • Stereoelectronic interactions: The spatial arrangement of the fluorine and Boc groups may lead to unique puckering modes, as observed in related fluorinated azetidines .

Synthetic Pathways and Methodologies

Bromofluorination and Ring Closure

The synthesis of 3-fluoroazetidine derivatives often begins with bromofluorination of appropriately functionalized precursors. For example, N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine undergoes bromofluorination to yield intermediates that are subsequently reduced and cyclized to form 3-fluoroazetidine cores . A representative pathway involves:

  • Bromofluorination: Reaction of the propenylamine derivative with bromine and a fluorine source (e.g., HF or Selectfluor).

  • Reductive imine cleavage: Use of sodium borohydride or similar agents to reduce the imino bond.

  • Ring closure: Intramolecular nucleophilic substitution to form the azetidine ring.

  • Deprotection and Boc protection: Removal of temporary protecting groups (e.g., 4-methoxybenzyl) followed by Boc-group installation using di-tert-butyl dicarbonate under basic conditions .

Key Intermediate: 1-Diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine

A critical intermediate in the synthesis of Boc-protected derivatives is 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine, which is generated after bromofluorination and reduction. Subsequent oxidation of the hydroxymethyl group yields carboxylic acid derivatives, while Boc protection provides stable precursors for further functionalization .

Conformational Analysis and Stereoelectronic Effects

Compound3JHαHβ^3J_{H\alpha-H\beta} (Hz)Predicted Puckering
3-Fluoroazetidine<1.0Cγ-endo
Proline2.6–4.7Mixed
3,4-Difluoroproline<1.0Cγ-endo

Data adapted from studies on related fluorinated heterocycles .

Applications in Medicinal Chemistry and Drug Design

Peptide Backbone Modification

The rigidity imparted by the azetidine ring and fluorine substitution makes 3-(Boc-amino)-3-fluoroazetidine a valuable scaffold for peptide mimics. For instance, fluoroazetidinecarboxylic acids have been incorporated into peptides to resist enzymatic degradation and modulate bioactivity .

Enzyme Inhibition

Fluoroazetidine derivatives exhibit inhibitory activity against enzymes such as prolyl hydroxylases. The Boc-protected amino group facilitates selective deprotection, enabling the synthesis of targeted inhibitors .

Physicochemical Properties and Stability

  • Solubility: The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF), while the fluorine atom increases lipophilicity .

  • Stability: The compound is stable under neutral and basic conditions but susceptible to acid-mediated Boc deprotection (e.g., trifluoroacetic acid) .

  • Metabolic resistance: Fluorination may reduce metabolic clearance, extending in vivo half-life .

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